gamma-Glutamyl-5-hydroxytryptamine

Description

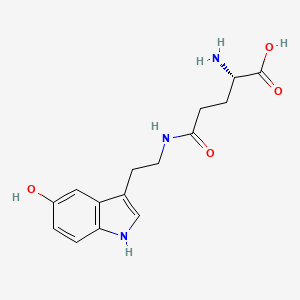

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c16-12(15(21)22)2-4-14(20)17-6-5-9-8-18-13-3-1-10(19)7-11(9)13/h1,3,7-8,12,18-19H,2,4-6,16H2,(H,17,20)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJULRLNKPOPJA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10806914 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10806914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62608-14-4 | |

| Record name | gamma-Glutamyl-5-hydroxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062608144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10806914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of gamma-Glutamyl-5-hydroxytryptamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for gamma-glutamyl-5-hydroxytryptamine, a metabolite formed through the enzymatic action of gamma-glutamyltransferase on serotonin. This document details the underlying biochemical reaction, offers generalized experimental protocols for its in vitro synthesis and analysis, and presents a framework for the quantitative evaluation of this bioconjugation.

Introduction

This compound is a derivative of the neurotransmitter serotonin (5-hydroxytryptamine) formed by the attachment of a gamma-glutamyl moiety. This conjugation is catalyzed by the enzyme gamma-glutamyltransferase (GGT; EC 2.3.2.2), a key enzyme in glutathione metabolism.[1][2] GGT facilitates the transfer of the gamma-glutamyl group from a donor molecule, most commonly glutathione (GSH), to an acceptor molecule, which in this case is serotonin.[1] The presence of this compound has been identified in biological systems, such as the earthworm (Lumbricus terrestris), indicating its role in the metabolic pathways of serotonin in certain organisms.[3] Understanding the synthesis of this compound is crucial for researchers investigating serotonin metabolism, drug development professionals exploring novel serotonergic compounds, and scientists studying the broad specificity of GGT.

The Synthesis Pathway

The core of this compound synthesis is a transpeptidation reaction catalyzed by GGT. The enzyme proceeds through a "ping-pong" mechanism, where it first interacts with the gamma-glutamyl donor to form a gamma-glutamyl-enzyme intermediate, releasing the remaining portion of the donor molecule. Subsequently, the acceptor molecule, serotonin, binds to the enzyme and attacks the gamma-glutamyl-enzyme intermediate, resulting in the formation of this compound and the regeneration of the free enzyme.

Diagram of the this compound Synthesis Pathway

Caption: Enzymatic synthesis of γ-Glutamyl-5-hydroxytryptamine by GGT.

Quantitative Data

| Parameter | Value | Substrate | Enzyme Source | Notes |

| Km (Michaelis-Menten Constant) | ~10.6 µM | Glutathione | Human GGT1 | This value is for the gamma-glutamyl donor. The Km for the acceptor, serotonin, would need to be experimentally determined. |

| Vmax (Maximum Reaction Velocity) | To be determined | Serotonin | - | Vmax is dependent on the enzyme concentration and reaction conditions. It needs to be determined experimentally for the synthesis of this compound. |

| Optimal pH | ~8.0-9.0 | - | General GGT | GGT-catalyzed transpeptidation reactions are generally favored at slightly alkaline pH. The optimal pH for this specific reaction should be determined experimentally. |

| Optimal Temperature | ~37 °C | - | General GGT | GGT is active at physiological temperatures. The optimal temperature for a specific GGT enzyme should be confirmed. |

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for the key experiments required to synthesize, purify, and characterize this compound. These protocols are based on established methods for studying GGT and synthesizing other gamma-glutamyl compounds.[5]

Enzymatic Synthesis of this compound

This protocol outlines a typical procedure for the in vitro synthesis of this compound using GGT.

Materials:

-

Gamma-glutamyltransferase (GGT) from a commercial source (e.g., bovine kidney, human recombinant)

-

Glutathione (GSH)

-

5-hydroxytryptamine (Serotonin) hydrochloride

-

Tris-HCl buffer (or other suitable buffer)

-

Deionized water

-

Reaction tubes

-

Incubator/water bath

Procedure:

-

Prepare a reaction buffer: A 100 mM Tris-HCl buffer with a pH of 8.5 is a suitable starting point.

-

Prepare substrate solutions:

-

Dissolve glutathione in the reaction buffer to a final concentration of 10 mM.

-

Dissolve serotonin hydrochloride in the reaction buffer to a final concentration of 20 mM.

-

-

Set up the enzymatic reaction: In a reaction tube, combine the following:

-

500 µL of 10 mM glutathione solution

-

250 µL of 20 mM serotonin solution

-

X µL of GGT solution (the amount will depend on the specific activity of the enzyme preparation)

-

Add reaction buffer to a final volume of 1 mL.

-

-

Incubate the reaction: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours). The optimal incubation time should be determined by time-course experiments.

-

Terminate the reaction: Stop the reaction by adding a quenching agent, such as a final concentration of 5% trichloroacetic acid (TCA), or by heat inactivation (e.g., boiling for 5 minutes).

-

Analyze the product: The formation of this compound can be monitored by High-Performance Liquid Chromatography (HPLC).

Diagram of the Experimental Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of γ-glutamyl-5-hydroxytryptamine.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the purification of the synthesized this compound.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

-

A gradient elution is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

The gradient can be optimized, for example, starting with 5% B and increasing to 50% B over 30 minutes.

Procedure:

-

Prepare the sample: Centrifuge the terminated reaction mixture to remove precipitated protein. Filter the supernatant through a 0.22 µm filter.

-

Inject the sample: Inject an appropriate volume of the filtered sample onto the HPLC column.

-

Run the gradient: Elute the compounds using the defined gradient program.

-

Monitor the elution: Monitor the elution profile at a wavelength suitable for detecting both serotonin and its derivative (e.g., 275 nm).

-

Collect fractions: Collect the fractions corresponding to the peak of this compound.

-

Verify purity: Re-inject a small aliquot of the collected fraction to confirm its purity.

Characterization of this compound

The identity of the purified product should be confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the purified compound. The expected mass of this compound (C15H19N3O4) is approximately 305.14 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed structural information, confirming the covalent linkage between the gamma-glutamyl moiety and the amino group of serotonin.

Kinetic Analysis of the GGT-catalyzed Reaction

To determine the kinetic parameters (Km and Vmax) for serotonin as a GGT acceptor, a series of enzyme assays should be performed.

Procedure:

-

Set up reactions: Prepare a series of reaction mixtures as described in section 4.1, but with a fixed, saturating concentration of the donor substrate (glutathione, e.g., 10-20 times its Km). Vary the concentration of the acceptor substrate (serotonin) over a range that brackets the expected Km (e.g., 0.1 to 10 mM).

-

Measure initial reaction rates: For each serotonin concentration, measure the rate of product formation (or substrate consumption) during the initial, linear phase of the reaction using HPLC analysis at several time points.

-

Plot the data: Plot the initial reaction rates (V) against the serotonin concentration ([S]).

-

Determine kinetic parameters: Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for serotonin. This can be done using non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot.

Logical Diagram for Kinetic Parameter Determination

Caption: Logical workflow for determining the kinetic parameters of GGT with serotonin.

Conclusion

This technical guide has outlined the synthesis pathway of this compound, a metabolite of serotonin produced by the action of gamma-glutamyltransferase. While a specific, validated protocol and quantitative kinetic data for this exact reaction are not yet prominent in scientific literature, this document provides a robust framework based on established enzymological principles. The detailed experimental protocols for synthesis, purification, and characterization will enable researchers to produce and study this compound, thereby facilitating further investigations into serotonin metabolism and the diverse functions of GGT. The successful determination of the kinetic parameters for this reaction will be a valuable contribution to the field.

References

- 1. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 2. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gamma-Glutamyl conjugation of 5-hydroxytryptamine (serotonin) in the earthworm (Lumbricus terrestris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Formation of γ-Glutamyl-5-hydroxytryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic formation of γ-glutamyl-5-hydroxytryptamine (γ-Glu-5-HT), a molecule of interest for its potential roles in neurotransmission and other physiological processes. The document details the primary enzymatic pathways responsible for its synthesis, focusing on the roles of transglutaminase (TGase) and γ-glutamyl transpeptidase (GGT). It presents a compilation of quantitative data, detailed experimental protocols for synthesis and analysis, and visual representations of the involved biochemical pathways and experimental workflows to facilitate further research and development in this area.

Introduction

γ-Glutamyl-5-hydroxytryptamine, also known as γ-glutamylserotonin, is a conjugate of the neurotransmitter serotonin (5-hydroxytryptamine) and the amino acid glutamic acid. This modification, which can occur enzymatically in biological systems, alters the biochemical properties of serotonin and may modulate its activity and metabolism. The formation of such γ-glutamyl derivatives of bioactive amines is an area of growing interest, particularly in the context of drug discovery and understanding physiological regulation.

Two key enzymes have been implicated in the synthesis of γ-Glu-5-HT:

-

Transglutaminase (TGase): This enzyme catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue (within a peptide or protein) and the primary amine of various substrates, including serotonin. This process is often referred to as "serotonylation" when serotonin is incorporated into proteins.[1][2][3] The same enzymatic principle can be applied to the direct conjugation of a glutamine donor to serotonin.

-

γ-Glutamyl Transpeptidase (GGT): GGT is a cell-surface enzyme that plays a crucial role in glutathione metabolism.[4] It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid or a peptide.[4][5] Serotonin can act as an acceptor for this reaction, leading to the formation of γ-Glu-5-HT.[6]

This guide will explore the mechanisms, kinetics, and experimental considerations for the enzymatic synthesis of γ-Glu-5-HT mediated by these enzymes.

Enzymatic Synthesis Pathways

The enzymatic synthesis of γ-glutamyl-5-hydroxytryptamine can be achieved through two primary routes, each utilizing a different class of enzyme.

Transglutaminase-Mediated Synthesis

Transglutaminases (EC 2.3.2.13) are enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds.[7] This reaction can also be harnessed for the direct conjugation of a γ-glutamyl donor to serotonin. The general reaction is as follows:

γ-Glutamyl Donor + 5-Hydroxytryptamine --(Transglutaminase)--> γ-Glutamyl-5-hydroxytryptamine + Ammonia

Here, a suitable γ-glutamyl donor, such as a glutamine-containing peptide or glutamine itself, reacts with serotonin in the presence of TGase. This process, termed "monoaminylation," is a subject of increasing research interest.[1][3]

γ-Glutamyl Transpeptidase-Mediated Synthesis

γ-Glutamyl transpeptidase (EC 2.3.2.2) is a key enzyme in the γ-glutamyl cycle, responsible for the breakdown and synthesis of glutathione.[4] GGT can transfer the γ-glutamyl group from a donor molecule, most commonly glutathione, to an acceptor molecule like serotonin.[6] The reaction proceeds as follows:

γ-Glutamyl Donor + 5-Hydroxytryptamine --(γ-Glutamyl Transpeptidase)--> γ-Glutamyl-5-hydroxytryptamine + Acceptor Byproduct

When glutathione is the donor, the byproduct is cysteinylglycine.

Quantitative Data

Specific kinetic parameters for the enzymatic synthesis of γ-glutamyl-5-hydroxytryptamine are not extensively reported in the literature. However, data from studies on related reactions involving TGase and GGT with similar substrates can provide valuable estimates.

Transglutaminase (TGase)

The kinetics of TGase are highly dependent on the specific enzyme source, the γ-glutamyl donor, and the amine acceptor. Studies on the "serotonylation" of proteins provide insights into serotonin's role as a substrate.

| Parameter | Value | Conditions | Reference |

| Enzyme Source | Guinea Pig Liver TGase | - | [1] |

| γ-Glutamyl Donor | Fibronectin (protein-bound Gln) | - | [1] |

| Acceptor Substrate | Serotonin | - | [1] |

| Optimal pH | 7.5 - 8.5 | Varies with enzyme source | [8] |

| Optimal Temperature | 37 - 55 °C | Varies with enzyme source | [9] |

| Cofactor | Ca2+ | Essential for activity | [7] |

γ-Glutamyl Transpeptidase (GGT)

GGT exhibits broad substrate specificity for both the γ-glutamyl donor and the acceptor.[5]

| Parameter | Value | Conditions | Reference |

| Enzyme Source | Bacterial (e.g., E. coli) | - | [10][11] |

| γ-Glutamyl Donor | L-Glutamine | 200 mM | [10] |

| Acceptor Substrate | Taurine (as a model amine) | 200 mM | [10] |

| Optimal pH | ~10 | For transpeptidation | [10] |

| Optimal Temperature | 37 °C | - | [10] |

| Yield (γ-glutamyl-taurine) | 71% (with D-glutamine as donor) | pH 10, 37°C | [11] |

Note: The use of D-glutamine as a donor can increase the yield of the desired product by preventing the formation of byproducts like γ-glutamylglutamine.[11] The kinetics with serotonin as the acceptor would need to be experimentally determined.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the enzymatic synthesis and analysis of γ-glutamyl-5-hydroxytryptamine.

Enzymatic Synthesis of γ-Glutamyl-5-hydroxytryptamine

This protocol outlines a general procedure for the synthesis using either TGase or GGT.

Materials:

-

Transglutaminase (e.g., from microbial source or guinea pig liver) or γ-Glutamyl Transpeptidase (e.g., from E. coli)

-

γ-Glutamyl donor (e.g., L-Glutamine, N-carbobenzoxy-L-glutaminylglycine, or Glutathione)

-

5-Hydroxytryptamine hydrochloride (Serotonin)

-

Reaction Buffer:

-

For TGase: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2 and 2 mM DTT.

-

For GGT: 100 mM Borate buffer, pH 10.0.

-

-

Quenching Solution: 1 M HCl or 10% Trichloroacetic acid (TCA).

-

HPLC system for analysis.

Procedure:

-

Reaction Setup:

-

Prepare the reaction mixture by adding the γ-glutamyl donor and 5-hydroxytryptamine to the appropriate reaction buffer in a microcentrifuge tube. A typical starting point would be equimolar concentrations in the range of 10-100 mM.

-

Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

-

-

Enzyme Addition:

-

Initiate the reaction by adding the enzyme (TGase or GGT) to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point could be 0.1-1 U/mL.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time course (e.g., 1-24 hours). Samples can be taken at various time points to monitor the reaction progress.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of quenching solution (e.g., 1 M HCl or 10% TCA). This will denature the enzyme and precipitate proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the quenched reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

-

HPLC Analysis of γ-Glutamyl-5-hydroxytryptamine

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or fluorescence detection is suitable for the separation and quantification of serotonin and its γ-glutamyl conjugate.

Instrumentation:

-

HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

UV detector set at 280 nm or a fluorescence detector (Excitation: 285 nm, Emission: 345 nm).

-

Electrochemical detection can also be used for higher sensitivity.[12]

Mobile Phase:

-

A gradient elution is often necessary to separate the product from the substrates.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-50% B; 25-30 min, 50-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B; 40-45 min, 5% B.

Procedure:

-

Standard Curve: Prepare standard solutions of serotonin and, if available, purified γ-glutamyl-5-hydroxytryptamine at known concentrations to generate a standard curve for quantification.

-

Injection: Inject the prepared samples and standards onto the HPLC system.

-

Data Analysis: Identify the peaks corresponding to serotonin and γ-glutamyl-5-hydroxytryptamine based on their retention times compared to the standards. Quantify the amount of product formed using the standard curve.

Signaling Pathways and Biological Relevance

While the direct signaling pathways initiated by γ-glutamyl-5-hydroxytryptamine are not yet fully elucidated, its formation is likely to impact serotonergic signaling.

Modulation of Serotonin Availability

The enzymatic conversion of serotonin to its γ-glutamyl derivative would reduce the free concentration of serotonin, thereby modulating its availability to bind to its receptors. This could represent a novel mechanism for regulating serotonergic neurotransmission.[13][14]

Role in "Serotonylation" and Downstream Signaling

Transglutaminase-mediated attachment of serotonin to proteins ("serotonylation") is known to affect various signaling pathways. For instance, the serotonylation of small GTPases like RhoA and Rab can modulate their activity.[2] Furthermore, TG2-mediated serotonylation has been shown to promote AKT signaling, which is involved in cell proliferation and survival.[7][15] The formation of free γ-Glu-5-HT could potentially compete with or otherwise influence these protein serotonylation events.

References

- 1. Transglutaminase-mediated transamidation of serotonin, dopamine and noradrenaline to fibronectin: evidence for a general mechanism of monoaminylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Serotonylation: Serotonin Signaling and Epigenetics [frontiersin.org]

- 3. Serotonylation and Transamidation of Other Monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. gamma-Glutamyl conjugation of 5-hydroxytryptamine (serotonin) in the earthworm (Lumbricus terrestris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tissue Transglutaminase Promotes Serotonin-Induced AKT Signaling and Mitogenesis in Pulmonary Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic features of serotonin biosynthetic enzymes and serotonin biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Serotonin as a Modulator of Glutamate- and GABA-Mediated Neurotransmission: Implications in Physiological Functions and in Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tissue transglutaminase promotes serotonin-induced AKT signaling and mitogenesis in pulmonary vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Gamma-Glutamyl-5-hydroxytryptamine: An In-depth Technical Guide on a Serotonin Metabolite

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of gamma-glutamyl-5-hydroxytryptamine (γ-Glu-5-HT), a metabolite of serotonin. The document emphasizes its biosynthesis, metabolic pathways, and the analytical methodologies for its study. A significant portion of this guide is dedicated to the established role of γ-Glu-5-HT in invertebrates and explores its hypothetical relevance in mammalian systems, drawing parallels with other γ-glutamylated biogenic amines.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a crucial monoamine neurotransmitter, is involved in a vast array of physiological processes in both central and peripheral nervous systems, including mood regulation, sleep, appetite, and gastrointestinal motility.[1] The metabolism of serotonin is critical for terminating its signaling and is primarily understood to occur via oxidative deamination by monoamine oxidase (MAO) to form 5-hydroxyindoleacetic acid (5-HIAA).[1][2] However, alternative metabolic pathways exist, particularly in invertebrates, leading to the formation of various conjugates. One such metabolite is γ-glutamyl-5-hydroxytryptamine (γ-Glu-5-HT).

This document delves into the biochemistry of γ-Glu-5-HT, a metabolite formed by the enzymatic conjugation of a γ-glutamyl moiety to the primary amine of serotonin. While this metabolic route is well-documented in certain invertebrate species[2], its occurrence and significance in mammals remain an area of active investigation. This guide aims to consolidate the current knowledge on γ-Glu-5-HT and provide a technical framework for researchers interested in exploring this potentially overlooked aspect of serotonin metabolism.

Biosynthesis and Metabolism

The formation of γ-Glu-5-HT is catalyzed by the enzyme γ-glutamyltransferase (GGT). GGT is a cell-surface enzyme known for its central role in glutathione metabolism.[3][4] It facilitates the transfer of the γ-glutamyl group from glutathione (and other γ-glutamyl donors) to an acceptor, which can be an amino acid, a peptide, or, in this case, a biogenic amine like serotonin.[3][4]

Established Pathway in Invertebrates

Research in the earthworm (Lumbricus terrestris) and various gastropods has demonstrated that γ-glutamylation is a significant pathway for serotonin catabolism.[2][5] In these organisms, incubation of nervous tissue with serotonin leads to the accumulation of γ-Glu-5-HT.[2] This pathway appears to be a primary route of serotonin inactivation, in contrast to vertebrates where oxidative deamination by MAO is dominant.[2] The formation of γ-glutamyl conjugates of other biogenic amines, such as dopamine and octopamine, has also been identified in these species.[5]

Hypothetical Pathway in Mammals

Direct evidence for the endogenous biosynthesis of γ-Glu-5-HT in mammals is currently lacking in the scientific literature. However, several lines of reasoning suggest its potential formation:

-

Presence of GGT and Serotonin: Mammalian tissues, particularly the kidneys, liver, and brain, have high concentrations of both GGT and serotonin.[3][6]

-

Broad Substrate Specificity of GGT: GGT is known to have a broad acceptor substrate specificity, and while its primary role is in glutathione metabolism, it can act on other molecules with a primary amine group.[7]

-

Analogy with γ-Glutamyl-DOPA: The synthetic compound γ-glutamyl-L-DOPA has been shown to be a kidney-specific prodrug for dopamine in mammals.[8] It is selectively taken up by renal cells and converted to dopamine by the sequential action of GGT and aromatic L-amino acid decarboxylase, enzymes that are abundant in the kidney.[8] This demonstrates that GGT can process γ-glutamyl derivatives of biogenic amine precursors in mammals.

The potential for γ-glutamylation of serotonin in mammals, therefore, represents an intriguing area for future research, particularly in tissues with high GGT activity and significant serotonin concentrations.

Quantitative Data

Specific quantitative data for γ-Glu-5-HT, including tissue concentrations and enzyme kinetics, are not extensively reported in the literature. The following tables summarize the available information and highlight areas where further research is needed.

Table 1: Reported Occurrences of γ-Glutamyl Biogenic Amines

| Species | Metabolite | Tissue | Analytical Method | Reference |

| Lumbricus terrestris (Earthworm) | γ-Glutamyl-5-hydroxytryptamine | Anterior Nerve Cord | Radiolabeling, HPLC | |

| Helix aspersa (Snail) | γ-Glutamyl-dopamine | Cerebral Ganglion | GC-MS | [5] |

| Aplysia californica (Sea Slug) | γ-Glutamyl-serotonin | Nervous Tissue | Capillary Electrophoresis, ESI-MS |

Table 2: Enzyme Kinetic Parameters for GGT with Serotonin as a Substrate

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Data Not Available | Serotonin | N/A | N/A |

Note: While the substrate specificity of GGT has been studied, specific kinetic parameters for serotonin as an acceptor substrate are not available in the reviewed literature.[7]

Experimental Protocols

This section outlines key experimental methodologies for the study of γ-Glu-5-HT.

Synthesis of γ-Glutamyl-5-hydroxytryptamine Standard

A pure analytical standard is essential for the accurate identification and quantification of γ-Glu-5-HT.

-

Enzymatic Synthesis: γ-Glu-5-HT can be synthesized enzymatically using GGT. The reaction mixture would typically contain a γ-glutamyl donor (e.g., glutathione), serotonin as the acceptor substrate, and a purified source of GGT. The product can be purified using chromatographic techniques such as HPLC.

Analytical Methods for Detection and Quantification

The following methods have been successfully used for the analysis of γ-glutamyl conjugates of biogenic amines and can be adapted for γ-Glu-5-HT.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED):

-

Tissue Homogenization: Tissues are homogenized in a suitable acidic buffer (e.g., perchloric acid) to precipitate proteins and stabilize the amines.

-

Solid-Phase Extraction (SPE): The supernatant is subjected to SPE for sample cleanup and concentration of the analytes. C18 or ion-exchange cartridges can be used.

-

HPLC Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18). An isocratic or gradient elution with a mobile phase containing a buffer (e.g., phosphate or citrate), an ion-pairing agent, and an organic modifier (e.g., methanol or acetonitrile) is used for separation.

-

Electrochemical Detection: The eluent passes through an electrochemical detector. The analytes are detected based on their oxidation at a specific potential set on the working electrode.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Extraction: Aqueous extraction of the tissue homogenate.

-

Derivatization: The extracted γ-glutamyl amines are derivatized to increase their volatility for GC analysis. A common method involves acylation with an agent like pentafluoropropionic anhydride (PFPA).

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.

-

Mass Spectrometry Detection: The separated compounds are detected by a mass spectrometer, often using negative-ion chemical ionization for high sensitivity. Selected ion monitoring (SIM) can be used for targeted quantification.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current state-of-the-art method for the sensitive and specific quantification of small molecules in complex biological matrices.

-

Sample Preparation: Similar to HPLC-ED, involving protein precipitation and potentially SPE.

-

LC Separation: A reverse-phase or HILIC column is used for chromatographic separation.

-

MS/MS Detection: The eluent is introduced into a tandem mass spectrometer. The analyte is quantified using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition. An isotopically labeled internal standard of γ-Glu-5-HT would be ideal for the most accurate quantification.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Potential Physiological Roles and Future Directions

The physiological significance of γ-Glu-5-HT remains largely unexplored. In invertebrates, it is presumed to be an inactivation product, effectively terminating serotonergic signaling. Whether it possesses any intrinsic biological activity is unknown.

For mammalian research, the primary challenge is to first establish the endogenous presence of γ-Glu-5-HT. If detected, subsequent research should focus on:

-

Tissue Distribution: Quantifying its levels in various tissues, particularly those with high GGT activity like the kidney and brain.

-

Regulation of Biosynthesis: Investigating the conditions under which its formation is favored. For example, does its production increase when MAO is inhibited?

-

Biological Activity: Screening γ-Glu-5-HT for activity at serotonin receptors and other potential targets.

-

Role as a Biomarker: Exploring whether its levels in biological fluids could serve as a biomarker for certain pathological conditions or drug responses.

Conclusion

γ-Glutamyl-5-hydroxytryptamine is a confirmed metabolite of serotonin in several invertebrate species, formed through the action of γ-glutamyltransferase. While its existence in mammals is currently hypothetical, the necessary enzymatic machinery is present, and analogous pathways for other biogenic amines have been demonstrated. This technical guide has summarized the current state of knowledge and provided a roadmap for future research, including detailed analytical methodologies. The study of γ-Glu-5-HT offers a unique opportunity to expand our understanding of serotonin metabolism and may uncover novel physiological roles and therapeutic targets.

References

- 1. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 3. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 4. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin as a Modulator of Glutamate- and GABA-Mediated Neurotransmission: Implications in Physiological Functions and in Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin - Wikipedia [en.wikipedia.org]

- 7. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Endogenous Presence of γ-Glutamyl-5-hydroxytryptamine in Tissue: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-glutamyl-5-hydroxytryptamine (γ-Glu-5-HT) is a chemical conjugate of the widely-studied neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). While the enzymatic machinery for its synthesis exists in mammals, its endogenous presence in tissues is not well-established and remains a novel area for research. This technical guide provides a comprehensive overview of the current state of knowledge, focusing on the potential for its formation, detailed methodologies for its detection and quantification, and a speculative discussion of its possible biological roles. The primary aim of this document is to equip researchers with the foundational knowledge and practical protocols required to investigate the presence and function of this intriguing molecule.

Introduction: The State of the Field

Serotonin is a critical monoamine neurotransmitter involved in a vast array of physiological processes, including mood regulation, sleep, appetite, and gastrointestinal function.[1][2][3] Its metabolism is well-characterized and primarily involves oxidation by monoamine oxidase (MAO) to form 5-hydroxyindoleacetic acid (5-HIAA).[1][2]

However, the conjugation of serotonin to other molecules represents a less-explored metabolic pathway. One such conjugate is γ-glutamyl-5-hydroxytryptamine. It is important to note at the outset that there is a significant lack of direct evidence for the endogenous presence of γ-Glu-5-HT in mammalian tissues. The most definitive evidence for its natural occurrence comes from studies in invertebrates. In the earthworm (Lumbricus terrestris), for instance, γ-Glu-5-HT is a significant metabolite of serotonin, demonstrating that a biological pathway for its synthesis exists.[4] This finding provides a compelling rationale for investigating whether a similar, perhaps minor, pathway exists in mammals.

This guide will, therefore, proceed from a position of exploratory science, providing the theoretical framework and practical methodologies for researchers to begin to answer the fundamental question: Is γ-Glu-5-HT endogenously present in mammalian tissues, and if so, what is its function?

The Biochemistry of γ-Glu-5-HT Formation

The formation of γ-Glu-5-HT is hypothetically catalyzed by the enzyme gamma-glutamyltransferase (GGT).

The Key Enzyme: Gamma-Glutamyltransferase (GGT)

GGT is a cell-surface enzyme that plays a crucial role in glutathione metabolism.[5][6] Its primary function is to cleave the gamma-glutamyl moiety from extracellular glutathione and transfer it to an acceptor molecule, which can be an amino acid, a peptide, or water.[6] This process is vital for salvaging the constituent amino acids of glutathione, particularly cysteine, for intracellular resynthesis.[7]

Given GGT's function, it is the prime candidate for catalyzing the transfer of a gamma-glutamyl group to serotonin. Tissues with high GGT expression would be the most probable sites for such a reaction to occur.

Table 1: Relative Expression of Gamma-Glutamyltransferase (GGT1 & GGT5) in Human Tissues

| Tissue | GGT1 Expression | GGT5 Expression | Primary Location of Expression |

| Kidney | Very High | High | Apical surface of renal proximal tubules (GGT1), Interstitial cells (GGT5)[8] |

| Liver | High | Moderate | Bile canalicular surface of hepatocytes (GGT1), Kupffer cells (GGT5)[8] |

| Pancreas | High | Low | Cell membranes |

| Spleen | Low | High | Macrophages[8] |

| Lungs | Low | High | Dust cells (macrophages)[8] |

| Brain | Low | Low | Cell membranes of various tissues[6] |

| Small Intestine | Moderate | High | Macrophages[8] |

This table is a qualitative summary based on available literature. Relative expression can vary based on physiological and pathological conditions.

The Substrates: Serotonin and a Gamma-Glutamyl Donor

The two necessary substrates for the formation of γ-Glu-5-HT are serotonin and a gamma-glutamyl donor.

-

Serotonin (5-HT): Synthesized from the amino acid tryptophan, approximately 95% of the body's serotonin is produced in the enterochromaffin cells of the gastrointestinal tract.[9] It is also produced in the raphe nuclei of the brainstem.[1]

-

Gamma-Glutamyl Donor: The most likely biological donor of the gamma-glutamyl group is glutathione (GSH), which is the primary substrate for GGT and is present in extracellular fluids.

The Hypothetical Reaction

The proposed enzymatic reaction for the synthesis of γ-Glu-5-HT is as follows:

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. Serotonin (5‐Hydroxytryptamine): Metabolism, Signaling, Biological Functions, Diseases, and Emerging Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The importance of 5-hydroxytryptamine receptors in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gamma-Glutamyl conjugation of 5-hydroxytryptamine (serotonin) in the earthworm (Lumbricus terrestris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gamma glutamyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 7. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunolabeling of Gamma-glutamyl transferase 5 in Normal Human Tissues Reveals Expression and Localization Differs from Gamma-glutamyl transferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mechanism of Secretion and Metabolism of Gut-Derived 5-Hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Significance of Protein Serotonylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serotonin, a well-established neurotransmitter, also functions intracellularly through a post-translational modification known as serotonylation . This process, distinct from receptor-mediated signaling, involves the covalent attachment of serotonin to the side chain of glutamine residues in target proteins. This modification is catalyzed by calcium-dependent enzymes called transglutaminases (TGMs), particularly TGM2. Serotonylation directly impacts the function of a diverse range of proteins, including small GTPases, cytoskeletal components, and histones, thereby regulating critical physiological processes such as hemostasis, insulin secretion, vascular tone, and gene expression. Dysregulation of serotonylation has been implicated in the pathophysiology of several diseases, including pulmonary arterial hypertension, diabetes, and cancer, making it an emerging area of interest for therapeutic intervention. This technical guide provides a comprehensive overview of the core principles of serotonylation, its physiological and pathological relevance, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction: Beyond Neurotransmission

While serotonin's role as a neurotransmitter acting on cell surface receptors is well-documented, its intracellular functions are gaining increasing attention. Serotonylation represents a direct, receptor-independent mechanism by which serotonin modulates cellular processes.[1][2] This post-translational modification involves the formation of a stable isopeptide bond between the primary amine of serotonin and the γ-carboxamide group of a glutamine residue on a substrate protein.[3] This process is catalyzed by transglutaminases.[1]

It is crucial to distinguish serotonylation from other post-translational modifications involving glutamic acid residues, such as tubulin glutamylation, which is the addition of glutamate chains to tubulin and is involved in regulating microtubule function. The term "serotonin glutamylation" as initially queried likely refers to the modification of glutamine by serotonin, which is formally termed serotonylation .

The Enzymatic Mechanism of Serotonylation

The core of the serotonylation process is the transamidation reaction catalyzed by transglutaminases.

Key Enzymes: Transglutaminases

Transglutaminases (TGMs) are a family of enzymes that catalyze the formation of isopeptide bonds.[4] Tissue transglutaminase (TGM2) is the primary enzyme responsible for intracellular serotonylation.[1][5] Extracellularly, the blood coagulation factor XIIIa can also catalyze the serotonylation of proteins like fibrinogen.[3][4] TGM activity is calcium-dependent; an increase in intracellular calcium concentration is a key trigger for TGM activation and subsequent protein serotonylation.[2][6]

The Reaction

The transglutaminase-catalyzed reaction proceeds in a two-step mechanism. First, the cysteine residue in the active site of the TGM enzyme attacks the γ-carboxamide group of a glutamine residue on the substrate protein, forming a thioester intermediate and releasing ammonia. Subsequently, the primary amine of a serotonin molecule attacks this intermediate, resulting in the formation of a γ-glutamyl-serotonin isopeptide bond and regeneration of the enzyme's active site.

References

- 1. The physiology, pathology and potential therapeutic application of serotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonylation: A Key to Understanding Disease Mechanisms - Creative Proteomics [creative-proteomics.com]

- 4. Frontiers | Serotonylation: Serotonin Signaling and Epigenetics [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Item - Serotonylation of the Rho Family GTPases: Investigation in Neuronal Cell Models - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

The Unconventional Fate of Serotonin in Annelids: A Technical Guide to γ-Glutamyl-5-hydroxytryptamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate neurochemical landscape of the animal kingdom, the metabolism of serotonin (5-hydroxytryptamine, 5-HT) typically follows well-established pathways of oxidative deamination or N-acetylation. However, pioneering research in annelids, particularly the earthworm Lumbricus terrestris, has unveiled a distinct and significant metabolic route: the conjugation of serotonin with glutamic acid to form γ-Glutamyl-5-hydroxytryptamine. This technical guide synthesizes the current understanding of this novel metabolite, providing an in-depth exploration of its biosynthesis, potential functional roles, and the enzymatic machinery involved. By presenting available quantitative data, detailed experimental protocols, and visualized biochemical pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate this unique facet of annelid neurochemistry and to inspire further investigation into its broader physiological and pharmacological implications.

Introduction

Serotonin is a phylogenetically ancient and ubiquitous signaling molecule, acting as a neurotransmitter, neuromodulator, and hormone across a vast array of animal phyla. Its roles in regulating mood, appetite, sleep, and numerous other physiological processes are well-documented in vertebrates. The metabolic inactivation of serotonin in vertebrates and insects primarily occurs through monoamine oxidase (MAO) to form 5-hydroxyindoleacetic acid (5-HIAA) or via N-acetyltransferase.[1] In stark contrast, studies on the annelid Lumbricus terrestris have demonstrated that the enzymatic conversion of serotonin follows a markedly different path, leading to the formation of γ-Glutamyl-5-hydroxytryptamine.[1] This discovery points to a significant divergence in biogenic amine metabolism in annelids compared to other major invertebrate and vertebrate lineages.

This guide will delve into the specifics of γ-Glutamyl-5-hydroxytryptamine in the context of annelid neurochemistry, with a focus on providing the technical details necessary for its study and for understanding its potential significance.

Quantitative Analysis of γ-Glutamyl-5-hydroxytryptamine and Related Metabolites

To date, quantitative data on the endogenous levels of γ-Glutamyl-5-hydroxytryptamine in annelid tissues remains limited in publicly accessible literature. The primary study by Sloley (1994) confirmed its production following serotonin injection and its accumulation in the incubation medium of the anterior nerve cord of Lumbricus terrestris.[1] However, specific tissue concentrations were not detailed in the abstract. The following table is presented as a template for future research, outlining the key quantitative parameters that are essential for a comprehensive understanding of this metabolic pathway.

Table 1: Endogenous Levels of Serotonin and its Metabolites in Annelid Tissues (Template)

| Annelid Species | Tissue | Serotonin (5-HT) Concentration (ng/g tissue) | γ-Glutamyl-5-hydroxytryptamine Concentration (ng/g tissue) | 5-Hydroxyindoleacetic Acid (5-HIAA) Concentration (ng/g tissue) | N-acetylserotonin Concentration (ng/g tissue) | Reference |

| Lumbricus terrestris | Anterior Nerve Cord | Data not available | Data not available | Very little produced[1] | Not produced[1] | Sloley, 1994 |

| Lumbricus terrestris | Body Wall | Data not available | Data not available | Data not available | Data not available | |

| Eisenia fetida | Whole Body | Data not available | Data not available | Data not available | Data not available | |

| Hirudo medicinalis | Central Nervous System | Data not available | Data not available | Data not available | Data not available |

Enzymology of the γ-Glutamyl Conjugation Pathway

The formation of γ-Glutamyl-5-hydroxytryptamine is indicative of the activity of a γ-glutamyltransferase (GGT; EC 2.3.2.2). This enzyme catalyzes the transfer of a γ-glutamyl moiety from a donor, such as glutathione, to an acceptor molecule, in this case, serotonin. The subsequent catabolism of γ-glutamyl-amine conjugates in other organisms is often mediated by γ-glutamylamine cyclotransferase, which would release free serotonin and 5-oxoproline. The presence and activity of this latter enzyme in annelids in relation to serotonin metabolism have yet to be investigated.

Table 2: Kinetic Properties of Enzymes Involved in the γ-Glutamyl Serotonin Pathway in Annelids (Template)

| Enzyme | Annelid Species | Tissue Homogenate | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) | Reference |

| γ-Glutamyltransferase | Lumbricus terrestris | Anterior Nerve Cord | Serotonin | Data not available | Data not available | Data not available | Data not available | |

| γ-Glutamyltransferase | Lumbricus terrestris | Anterior Nerve Cord | γ-Glutamyl-p-nitroanilide | Data not available | Data not available | Data not available | Data not available | |

| γ-Glutamylamine Cyclotransferase | Lumbricus terrestris | Anterior Nerve Cord | γ-Glutamyl-5-hydroxytryptamine | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to study γ-Glutamyl-5-hydroxytryptamine in annelids. These protocols are based on established techniques for the analysis of biogenic amines and related enzymes, adapted for an annelid model system.

Tissue Preparation and Homogenization

-

Animal Dissection: Annelids (e.g., Lumbricus terrestris) are to be anesthetized on ice.

-

Tissue Isolation: The anterior nerve cord, body wall, and other relevant tissues are to be dissected rapidly on a cold plate.

-

Homogenization: Tissues are to be weighed and immediately homogenized in ice-cold 0.1 M perchloric acid containing an antioxidant (e.g., 0.1% sodium metabisulfite) at a ratio of 100 mg tissue per 1 mL of acid.

-

Centrifugation: The homogenate is to be centrifuged at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: The supernatant is to be collected and filtered through a 0.22 µm filter for subsequent HPLC analysis. The pellet can be reserved for protein quantification assays.

High-Performance Liquid Chromatography (HPLC) for the Quantification of Serotonin and its Metabolites

This protocol is a generalized procedure and should be optimized for the specific compounds of interest.

-

Chromatographic System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and an electrochemical detector is recommended.

-

Mobile Phase: A mobile phase consisting of a phosphate or citrate buffer (e.g., 0.1 M sodium phosphate, pH 3.0-4.5) with an organic modifier (e.g., 10-20% methanol or acetonitrile) and an ion-pairing agent (e.g., 0.1 mM EDTA, 1 mM sodium dodecyl sulfate) is typically used. The exact composition should be optimized for the best separation of serotonin, γ-Glutamyl-5-hydroxytryptamine, and other potential metabolites.

-

Flow Rate: A flow rate of 0.8-1.2 mL/min is generally appropriate.

-

Detection: An electrochemical detector with a glassy carbon working electrode set at an oxidizing potential of +0.7 to +0.85 V is suitable for the detection of serotonin and its derivatives.

-

Standard Curve: A standard curve should be generated using authentic standards of serotonin and synthesized γ-Glutamyl-5-hydroxytryptamine to allow for accurate quantification.

-

Injection Volume: A 20 µL injection volume of the filtered tissue supernatant is recommended.

Radiochemical Analysis of γ-Glutamyl-5-hydroxytryptamine Formation

This method, as described in the abstract by Sloley (1994), provides direct evidence for the conversion of serotonin to its γ-glutamyl conjugate.[1]

-

Radiolabeling: Radiolabeled [3H]-serotonin or [14C]-serotonin is to be injected into the coelomic cavity of the earthworm. Alternatively, radiolabeled glutamic acid can be co-injected with unlabeled serotonin.

-

Incubation: The animals are to be maintained for a defined period (e.g., 1-4 hours) to allow for metabolism to occur.

-

Tissue Extraction: Tissues are to be dissected and homogenized as described in section 4.1.

-

Chromatographic Separation: The tissue extract is to be subjected to a chromatographic separation technique capable of resolving serotonin and γ-Glutamyl-5-hydroxytryptamine. This could be thin-layer chromatography (TLC) or HPLC.

-

Radioactivity Detection: The radioactivity in the separated fractions corresponding to serotonin and γ-Glutamyl-5-hydroxytryptamine is to be quantified using a liquid scintillation counter. The amount of radiolabeled product formed provides a measure of the metabolic conversion rate.

γ-Glutamyltransferase (GGT) Activity Assay

This colorimetric assay can be used to measure the activity of GGT in annelid tissue homogenates.

-

Tissue Preparation: Tissues are to be homogenized in an ice-cold buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reaction Mixture: The reaction mixture should contain the tissue homogenate, a γ-glutamyl donor substrate (e.g., L-γ-glutamyl-p-nitroanilide), and an acceptor substrate (e.g., glycylglycine).

-

Incubation: The reaction is to be initiated by the addition of the tissue homogenate and incubated at a constant temperature (e.g., 37°C).

-

Measurement: The rate of formation of the product, p-nitroaniline, is to be measured spectrophotometrically at 405-418 nm.

-

Enzyme Activity Calculation: The enzyme activity is to be calculated based on the rate of change in absorbance and the molar extinction coefficient of p-nitroaniline. Activity is typically expressed as units per milligram of protein.

Visualizing the Neurochemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Comparative overview of the primary serotonin metabolic pathways in vertebrates/insects versus annelids.

Caption: Workflow for the quantitative analysis of serotonin and its metabolites in annelid tissues.

Caption: Workflow for the colorimetric assay of γ-glutamyltransferase (GGT) activity.

Functional Implications and Future Directions

The predominance of the γ-glutamyl conjugation pathway for serotonin metabolism in Lumbricus terrestris raises several important questions regarding its functional significance.

-

Neurotransmitter Inactivation: Is γ-glutamylation the primary mechanism for terminating serotonergic signaling in the annelid nervous system? If so, the rate of this conjugation could be a key determinant of the duration and intensity of serotonin's effects.

-

Detoxification: Could this pathway serve as a detoxification mechanism for excess biogenic amines?

-

Bioactive Metabolite: Does γ-Glutamyl-5-hydroxytryptamine itself possess biological activity? It may act as a neurotransmitter or neuromodulator in its own right, or serve as a precursor for other active molecules.

-

Pharmacological Targeting: The enzymes involved in this pathway, such as GGT, could represent novel targets for drugs aimed at modulating the serotonergic system in annelids and potentially other invertebrates with similar metabolic pathways. This could have implications for the development of novel anthelmintics or for understanding the effects of existing drugs on non-target organisms.

Future research should focus on:

-

Quantitative analysis of γ-Glutamyl-5-hydroxytryptamine and serotonin in a wider range of annelid species and tissues under different physiological conditions.

-

Isolation and characterization of the specific γ-glutamyltransferase(s) responsible for serotonin conjugation.

-

Investigation of the presence and activity of γ-glutamylamine cyclotransferase in annelid nervous tissue.

-

Pharmacological studies to determine the biological activity of γ-Glutamyl-5-hydroxytryptamine at serotonin receptors and other potential targets.

Conclusion

The discovery of γ-Glutamyl-5-hydroxytryptamine as a major metabolite of serotonin in the earthworm represents a significant departure from the canonical pathways of biogenic amine metabolism. This finding opens up a new area of investigation in annelid neurochemistry with potential implications for our understanding of the evolution of neurotransmitter systems and for the development of novel pharmacological agents. This technical guide provides a foundational resource for researchers to explore this intriguing metabolic pathway, from the quantification of the key molecules to the characterization of the enzymes involved. Further exploration of this unconventional fate of serotonin in annelids promises to yield valuable insights into the diversity of neurochemical strategies in the animal kingdom.

References

The Potential Neurotransmitter Role of γ-Glutamyl-5-hydroxytryptamine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the current scientific understanding of γ-Glutamyl-5-hydroxytryptamine (γ-Glu-5-HT) and its potential role as a neurotransmitter. While the conjugation of serotonin (5-hydroxytryptamine, 5-HT) with a γ-glutamyl moiety has been identified in invertebrates, direct evidence for a similar neurotransmitter function in the mammalian central nervous system (CNS) is currently lacking. This document synthesizes the available data on the synthesis, metabolism, and physiological context of γ-glutamyl compounds and serotonin, highlighting the critical knowledge gaps that preclude the classification of γ-Glu-5-HT as a neurotransmitter in vertebrates. We present detailed enzymatic pathways, quantitative data where available, and experimental protocols to inform future research in this area.

Introduction: The Canonical Neurotransmitter vs. Neuromodulatory Roles of Serotonin

Serotonin (5-HT) is a well-established monoamine neurotransmitter that plays a crucial role in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition.[1][2] Its actions are mediated through a diverse family of 5-HT receptors located throughout the central and peripheral nervous systems.[2][3] The synthesis of 5-HT from tryptophan is a tightly regulated process within serotonergic neurons.[4] Following its release into the synaptic cleft, the action of 5-HT is terminated by reuptake via the serotonin transporter (SERT) and enzymatic degradation by monoamine oxidase (MAO).[5] This tightly controlled life cycle is a hallmark of classical neurotransmitters.[6]

The concept of γ-glutamylation of amines introduces a potential layer of regulation and functional diversification. The γ-glutamyl cycle is a key metabolic pathway for glutathione (GSH) synthesis and degradation, and the enzyme responsible for transferring the γ-glutamyl group, γ-glutamyl transpeptidase (GGT), is present in the brain.[7][8] This raises the question of whether other bioactive amines, such as serotonin, could undergo similar modifications and what the functional consequences of such conjugation might be.

Evidence for γ-Glutamyl-5-hydroxytryptamine in Invertebrates

The most direct evidence for the existence and potential physiological role of γ-Glu-5-HT comes from studies on the earthworm (Lumbricus terrestris). Research has demonstrated that when 5-HT is injected into the earthworm, it is conjugated to form γ-Glu-5-HT. This suggests a specific metabolic pathway for the formation of this compound in this invertebrate species. While this finding is significant, it is crucial to note that the metabolic pathways in invertebrates can differ substantially from those in vertebrates.

The Enzymatic Machinery: Synthesis and Degradation Pathways

The synthesis and degradation of γ-Glu-5-HT would theoretically be governed by the enzymes of the γ-glutamyl cycle.

Potential Synthesis of γ-Glutamyl-5-hydroxytryptamine

The formation of a γ-glutamyl bond is catalyzed by γ-glutamyl transpeptidase (GGT). GGT is a membrane-bound enzyme that can transfer the γ-glutamyl moiety from a donor, typically glutathione (GSH), to an acceptor molecule, which could be an amino acid, a peptide, or another amine.[7] For γ-Glu-5-HT to be synthesized in the brain, 5-HT would need to act as an acceptor for the γ-glutamyl group from GSH or another γ-glutamyl donor. While GGT is present in the brain, its primary role is thought to be in the breakdown of extracellular GSH to provide precursor amino acids for intracellular GSH synthesis.[8]

Table 1: Key Enzymes in the Putative Metabolism of γ-Glutamyl-5-hydroxytryptamine

| Enzyme | Abbreviation | Function | Localization in Brain |

| γ-Glutamyl Transpeptidase | GGT | Catalyzes the transfer of a γ-glutamyl group from a donor (e.g., glutathione) to an acceptor (e.g., an amine like 5-HT).[7] | Microvessels, astroglial cells, synaptosomes.[9] |

| γ-Glutamylcyclotransferase | GGC | Converts γ-glutamyl-amino acids to 5-oxoproline and the free amino acid. | Present in various tissues, including the brain. |

| 5-Oxoprolinase | OPLAH | Hydrolyzes 5-oxoproline to glutamate in an ATP-dependent reaction. | Widely distributed, including the brain. |

| Glutathione S-transferase | GST | Catalyzes the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.[10] | Present in the brain.[10] |

Potential Degradation of γ-Glutamyl-5-hydroxytryptamine

If γ-Glu-5-HT were formed, its degradation would likely involve the hydrolysis of the γ-glutamyl bond, releasing free 5-HT and glutamate. This reaction could also be catalyzed by GGT, acting as a hydrolase. Alternatively, other peptidases could be involved. The liberated 5-HT would then be subject to its canonical degradation pathway via monoamine oxidase.

Diagram 1: The Putative Metabolic Pathway of γ-Glutamyl-5-hydroxytryptamine

Caption: Putative enzymatic synthesis and degradation of γ-Glu-5-HT.

Evaluating the Neurotransmitter Criteria for γ-Glutamyl-5-hydroxytryptamine

For a substance to be classified as a neurotransmitter, it must meet several well-established criteria.[6] Below, we assess the current evidence for γ-Glu-5-HT against these criteria in the mammalian CNS.

1. Presence within the Neuron: There is currently no direct evidence from techniques like mass spectrometry to confirm the endogenous presence of γ-Glu-5-HT in mammalian brain tissue.[9][11]

2. Precursor and Synthesis Machinery in the Presynaptic Neuron: While the precursor, 5-HT, is abundant in serotonergic neurons, and GGT is present in the brain, there is no evidence to suggest that GGT is specifically localized and active in the presynaptic terminals of serotonergic neurons for the synthesis of γ-Glu-5-HT.

3. Release upon Neuronal Depolarization: There have been no studies demonstrating the release of γ-Glu-5-HT from neurons following an action potential.

4. Postsynaptic Receptors: The existence of specific receptors for γ-Glu-5-HT on postsynaptic neurons has not been demonstrated. It is unknown if γ-Glu-5-HT can interact with any of the known 5-HT receptor subtypes or if it has its own unique receptor.

5. Exogenous Application Mimics Endogenous Effect: As the endogenous release and effects are unknown, this criterion cannot be evaluated.

6. A Mechanism for Inactivation: A putative mechanism for inactivation would be the hydrolytic activity of GGT or other peptidases, but this has not been specifically demonstrated for γ-Glu-5-HT in a synaptic context.

Diagram 2: The Neurotransmitter Lifecycle - A Comparison

Caption: Comparison of the established neurotransmitter lifecycle of serotonin with the hypothetical lifecycle of γ-Glu-5-HT.

Experimental Protocols

To rigorously investigate the potential neurotransmitter role of γ-Glu-5-HT, a series of targeted experiments are necessary.

Protocol for Detection of γ-Glutamyl-5-hydroxytryptamine in Brain Tissue

Objective: To determine if γ-Glu-5-HT is endogenously present in mammalian brain tissue.

Methodology:

-

Tissue Preparation: Obtain fresh brain tissue from a relevant animal model (e.g., mouse, rat). Rapidly dissect specific brain regions of interest (e.g., raphe nuclei, hippocampus, prefrontal cortex). Homogenize the tissue in a suitable buffer containing protease and peptidase inhibitors to prevent enzymatic degradation.

-

Extraction: Perform a solid-phase or liquid-liquid extraction to isolate small molecules and remove proteins and lipids.

-

LC-MS/MS Analysis: Utilize a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatography: Use a reverse-phase or HILIC column to separate γ-Glu-5-HT from other neurochemicals.

-

Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. Monitor for the specific parent ion mass of γ-Glu-5-HT and its characteristic fragment ions (multiple reaction monitoring, MRM).

-

-

Quantification: Use a stable isotope-labeled internal standard of γ-Glu-5-HT for accurate quantification.

Protocol for In Vitro Receptor Binding Assay

Objective: To assess if γ-Glu-5-HT binds to known serotonin receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from brain tissue or from cell lines expressing specific 5-HT receptor subtypes.

-

Radioligand Binding: Use a radiolabeled ligand known to bind to the 5-HT receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]ketanserin for 5-HT2A receptors).

-

Competition Assay: Incubate the membrane preparation with the radioligand in the presence of increasing concentrations of unlabeled γ-Glu-5-HT.

-

Detection and Analysis: Measure the amount of bound radioligand using liquid scintillation counting. Determine the inhibition constant (Ki) of γ-Glu-5-HT for the receptor by analyzing the competition curve.

Protocol for Electrophysiological Recording

Objective: To determine if γ-Glu-5-HT has any effect on neuronal excitability.

Methodology:

-

Slice Preparation: Prepare acute brain slices from a relevant brain region.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from individual neurons.

-

Drug Application: Perfuse the brain slice with a solution containing a known concentration of γ-Glu-5-HT.

-

Data Acquisition and Analysis: Record changes in membrane potential, input resistance, and firing frequency in response to γ-Glu-5-HT application.

Diagram 3: Experimental Workflow for Investigating the Neurotransmitter Role of γ-Glu-5-HT

References

- 1. The Expanded Biology of Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Regulatory Mechanisms Controlling Maturation of Serotonin Neuron Identity and Function [frontiersin.org]

- 5. The neuropharmacology of serotonin and noradrenaline in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotransmitter - Wikipedia [en.wikipedia.org]

- 7. The neuropharmacology of serotonin and noradrenaline in depression | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The effect of serotonin, its precursors and metabolites on brain glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Gamma-Glutamyl Cycle's Integral Role in Serotonin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, governs a wide array of physiological and psychological processes. Its synthesis and degradation are tightly regulated within the central nervous system. The gamma-glutamyl cycle, a key pathway for glutathione (GSH) homeostasis and amino acid transport, has emerged as a significant, albeit indirect, modulator of serotonin metabolism. This technical guide elucidates the core involvement of the gamma-glutamyl cycle in serotonin metabolic regulation, focusing on two primary mechanisms: the transport of the serotonin precursor, L-tryptophan, across the blood-brain barrier, and the redox-sensitive modulation of key enzymes in the serotonin pathway. This document provides a comprehensive overview of the underlying biochemistry, quantitative data, detailed experimental protocols, and visual pathways to facilitate further research and therapeutic development in this area.

Introduction: Two Interconnected Pathways

The synthesis of serotonin in the brain is entirely dependent on the availability of its precursor, the essential amino acid L-tryptophan, which must be transported from the periphery across the blood-brain barrier (BBB). The rate-limiting enzyme for serotonin synthesis is tryptophan hydroxylase 2 (TPH2), which converts tryptophan to 5-hydroxytryptophan (5-HTP). Subsequently, aromatic L-amino acid decarboxylase (AADC) synthesizes serotonin from 5-HTP. The primary catabolic enzyme for serotonin is monoamine oxidase A (MAO-A), which converts serotonin to 5-hydroxyindoleacetic acid (5-HIAA).

The gamma-glutamyl cycle is a six-enzyme pathway responsible for the synthesis and degradation of glutathione (GSH), the most abundant endogenous antioxidant in the brain. A key enzyme in this cycle, γ-glutamyl transpeptidase (GGT), is located on the outer surface of cell membranes and is particularly enriched in the brain capillary endothelial cells that form the BBB. The cycle has been implicated in the transport of amino acids across cell membranes and plays a crucial role in maintaining cellular redox homeostasis.

The involvement of the gamma-glutamyl cycle in serotonin metabolism is not one of direct enzymatic conversion of serotonin or its immediate precursors. Instead, its influence is exerted through two principal mechanisms:

-

Regulation of Tryptophan Availability: By potentially influencing the transport of large neutral amino acids (LNAAs), including tryptophan, across the BBB.

-

Redox Modulation of Serotonergic Enzymes: By maintaining the glutathione pool, which dictates the cellular redox state and, in turn, affects the activity of the redox-sensitive enzymes TPH2 and MAO-A.

Signaling Pathways and Logical Relationships

Overview of Serotonin Metabolism

The metabolic pathway of serotonin is a well-characterized enzymatic cascade.

The Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a continuous process for glutathione synthesis and breakdown.

Interplay Between the Gamma-Glutamyl Cycle and Serotonin Metabolism

The interaction between these two pathways is primarily modulatory, impacting both the synthesis and degradation of serotonin.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the intersection of the gamma-glutamyl cycle and serotonin metabolism.

Table 1: Kinetic Parameters of L-Tryptophan Transport via LAT1 at the Blood-Brain Barrier

The L-type amino acid transporter 1 (LAT1 or SLC7A5) is a primary transporter of large neutral amino acids, including tryptophan, across the BBB.[1][2]

| Cell Line/Model | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| TR-BBB (rat brain capillary endothelial cells) | 121 ± 11 | - | [1] |

| NSC-34 (motor neuron-like cells) | 33.1 ± 1.2 | 2.10 | [1] |

| Bovine Brain Microvessels | 10-100 (approx.) | - | [3] |

Table 2: Influence of Glutathione Status on Serotonergic Enzyme Activity

Changes in glutathione levels, indicative of the cellular redox state, have been shown to impact the activity of key enzymes in serotonin metabolism.

| Enzyme | Condition | Effect on Activity | Reference |

| Tryptophan Hydroxylase 2 (TPH2) | Oxidative Stress (e.g., H₂O₂) | Decreased | |

| Monoamine Oxidase A (MAO-A) | Glutathione Depletion | Increased |

Experimental Protocols

Measurement of Serotonin and 5-HIAA in Brain Tissue by HPLC-ECD

This protocol outlines a common method for the quantification of serotonin and its primary metabolite.[4][5][6][7][8]

Workflow Diagram:

Methodology:

-

Tissue Preparation:

-

Rapidly dissect the brain region of interest on ice.

-

Weigh the tissue and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin).

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

-

Mobile Phase: A buffered aqueous solution (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, sodium dodecyl sulfate) with an organic modifier like methanol or acetonitrile, adjusted to an acidic pH (e.g., 3.0).

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Temperature: 30-35°C.

-

-

Electrochemical Detection:

-

Set the potential of the glassy carbon working electrode to +0.65 to +0.85 V versus an Ag/AgCl reference electrode.

-

-

Quantification:

-

Generate a standard curve with known concentrations of serotonin and 5-HIAA.

-

Calculate the concentrations in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

-

Colorimetric Assay of Gamma-Glutamyl Transpeptidase (GGT) Activity

This protocol describes a widely used method to measure GGT activity in biological samples.[9][10][11][12][13]

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

GGT Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.

-

GGT Substrate Solution: Dissolve L-γ-glutamyl-p-nitroanilide (GGPNA) in the assay buffer.

-

pNA Standard: Prepare a stock solution of p-nitroanilide (pNA) and create a series of dilutions for the standard curve.

-

-

Assay Procedure:

-

Add samples (e.g., serum, tissue homogenate supernatant) to a 96-well plate.

-

Add the GGT substrate solution to initiate the reaction.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 418 nm at multiple time points (kinetic assay) or at a fixed endpoint.

-

Prepare a standard curve by measuring the absorbance of the pNA standards.

-

-

Calculation:

-

Calculate the rate of pNA formation (change in absorbance over time).

-

Determine the GGT activity in the samples by comparing the rate of pNA formation to the standard curve. One unit of GGT activity is typically defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.

-

In Situ Brain Perfusion for Tryptophan Transport Studies

This technique allows for the measurement of the transport of substances across the BBB in an intact animal model.[14][15]

Workflow Diagram:

Methodology:

-

Surgical Preparation:

-

Anesthetize the animal (e.g., rat) and expose the common carotid arteries.

-

Ligate the external carotid arteries and cannulate the common carotid arteries with tubing connected to a perfusion pump.

-

-

Perfusion:

-